molecular formula C22H36O2Sn B12553153 Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane CAS No. 172165-97-8

Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane

Cat. No.: B12553153
CAS No.: 172165-97-8
M. Wt: 451.2 g/mol
InChI Key: MXZVWAOEYNSKBE-UHFFFAOYSA-M
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Description

Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and an acrylate moiety substituted with a 3-methylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate acrylate derivative. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the organotin compound. Common solvents used include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of organotin compounds like this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: The tin atom can be substituted with other groups, such as halides or alkyl groups.

    Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond.

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride (LiAlH4) or tributyltin hydride (Bu3SnH) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

    Radical Reactions: Radical initiators like AIBN or light irradiation are used to initiate radical reactions.

Major Products

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are organotin halides or alkylated organotin compounds.

    Radical Reactions: The products vary depending on the specific radical reaction but often include reduced or cyclized organic compounds.

Scientific Research Applications

Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various chemical reactions, including reduction, substitution, and cyclization. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A commonly used organotin hydride with similar radical-forming properties.

    Tributylphenylstannane: Another organotin compound with a phenyl group instead of the acrylate moiety.

    Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane: Similar in structure but with different substituents on the acrylate moiety.

Uniqueness

This compound is unique due to its specific acrylate moiety substituted with a 3-methylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where its particular reactivity is advantageous.

Properties

CAS No.

172165-97-8

Molecular Formula

C22H36O2Sn

Molecular Weight

451.2 g/mol

IUPAC Name

tributylstannyl 3-(3-methylphenyl)prop-2-enoate

InChI

InChI=1S/C10H10O2.3C4H9.Sn/c1-8-3-2-4-9(7-8)5-6-10(11)12;3*1-3-4-2;/h2-7H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

MXZVWAOEYNSKBE-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CC(=C1)C

Origin of Product

United States

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